

An In-depth Technical Guide to TAMRA Amine 5-Isomer

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Compound of Interest

Compound Name: TAMRA amine, 5-isomer

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For researchers, scientists, and drug development professionals, Tetramethylrhodamine (TAMRA) amine 5-isomer is a crucial fluorescent dye with wide-ranging applications in biomolecule labeling and detection. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Properties and Specifications

TAMRA amine 5-isomer is a derivative of the well-known fluorophore tetramethylrhodamine. It possesses a primary amine group, which allows for its conjugation to various electrophilic reagents.^[1] This amine-reactive derivative is frequently used to label proteins, peptides, and modified oligonucleotides.^{[2][3]} The pure 5-isomer is often preferred over a mixture of isomers for applications requiring high reproducibility, as the minor positional difference between 5- and 6-isomers can affect the biological properties of the conjugate.^{[4][5]}

Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₃₇ ClN ₄ O ₄	[6][7][8]
Molecular Weight	565.1 g/mol	[6][7]
Appearance	Dark red solid	[7]
Purity	≥95%	[6][7]
Solubility	Good in DMF, DMSO, and alcohols.	[1][6][7]
Storage Conditions	Store at -20°C in the dark. Desiccate.	[1][6][7]

Spectral Properties

TAMRA is characterized by its bright, orange-red fluorescence.[4]

Spectral Characteristic	Value	Source(s)
Excitation Maximum (λ _{ex})	541 nm	[1][6][7]
Emission Maximum (λ _{em})	567 nm	[1][6][7]
Molar Extinction Coefficient (ε)	84,000 M ⁻¹ cm ⁻¹	[1][6][7]
Fluorescence Quantum Yield (Φ)	0.1	[1][6]
Correction Factor (CF260)	0.32	[1][7]
Correction Factor (CF280)	0.19	[1][7]

Applications in Research and Drug Development

The primary application of TAMRA amine 5-isomer is in the fluorescent labeling of biomolecules. Its amine group can be conjugated with various electrophiles like activated esters (e.g., NHS esters) and epoxides.[1][9] This versatility makes it a valuable tool in numerous molecular biology techniques.

Key applications include:

- **Fluorescent Labeling:** Covalently attaching to proteins, peptides, and oligonucleotides to enable their detection and tracking in various assays.[\[10\]](#)[\[11\]](#)
- **Fluorescence Resonance Energy Transfer (FRET):** TAMRA frequently serves as a FRET acceptor for the donor fluorophore fluorescein (FAM).[\[1\]](#)[\[9\]](#)[\[12\]](#) This pairing is widely used in designing probes for real-time PCR, such as TaqMan probes, and in studies of molecular interactions.[\[12\]](#)[\[13\]](#)
- **Fluorescence Microscopy:** Labeled biomolecules can be visualized within cells and tissues, providing insights into their localization and dynamics.[\[10\]](#)
- **Flow Cytometry:** Used for cell sorting, phenotyping, and analyzing cell surface markers.[\[10\]](#)

Experimental Protocols

A common application of TAMRA is the labeling of proteins and other amine-containing biomolecules using its N-hydroxysuccinimidyl (NHS) ester derivative, 5-TAMRA-SE.

Protocol: Labeling of Proteins with 5-TAMRA NHS Ester

This protocol outlines a general procedure for conjugating 5-TAMRA NHS ester to a primary amine-containing biomolecule.

Materials:

- 5-TAMRA NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Protein or other biomolecule to be labeled
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0 (must be free of primary amines)[\[12\]](#)
- Purification column (e.g., Sephadex G-25) or dialysis equipment[\[12\]](#)[\[14\]](#)

- Quenching Buffer (optional): 1 M Tris buffer, pH 7.5[14]

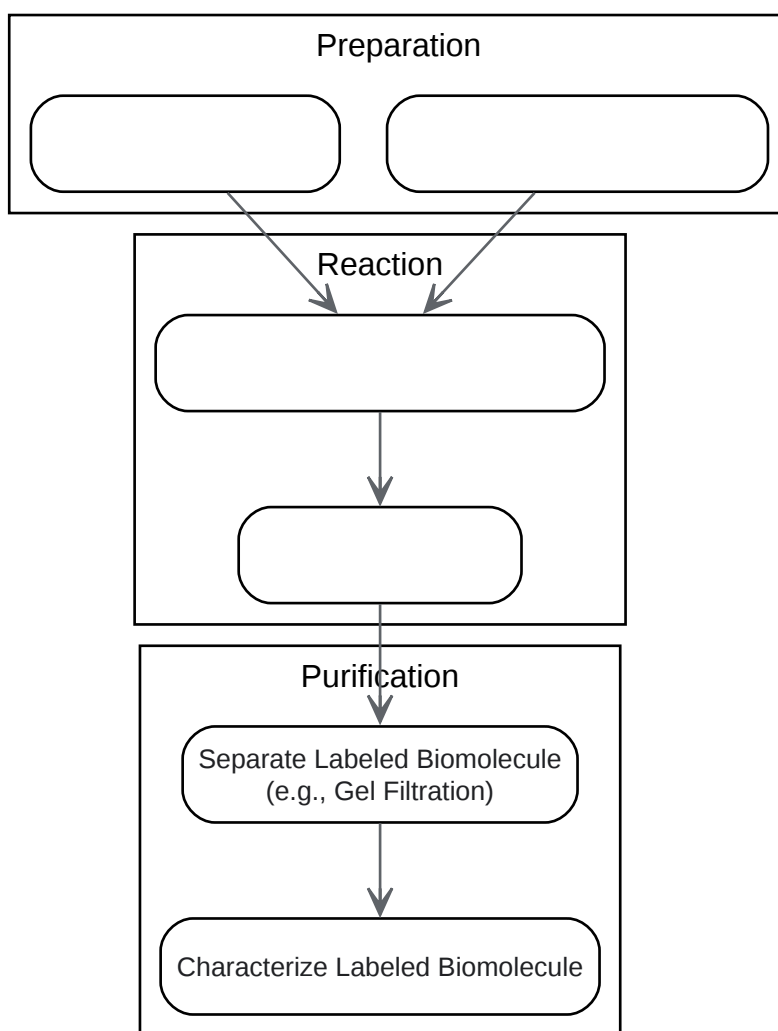
Procedure:

- Prepare the TAMRA-SE Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]
- Prepare the Biomolecule Solution: Dissolve the protein or biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.[12][14]
- Conjugation Reaction: Add the 5-TAMRA NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the dye is typically used, though the optimal ratio should be determined empirically.[12][14]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][14]
- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM.[14]
- Purification: Separate the labeled biomolecule from the unreacted dye using gel filtration, spin columns, or dialysis.[12][14]

Visualizing Workflows and Pathways

Biomolecule Labeling Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with an amine-reactive TAMRA derivative.

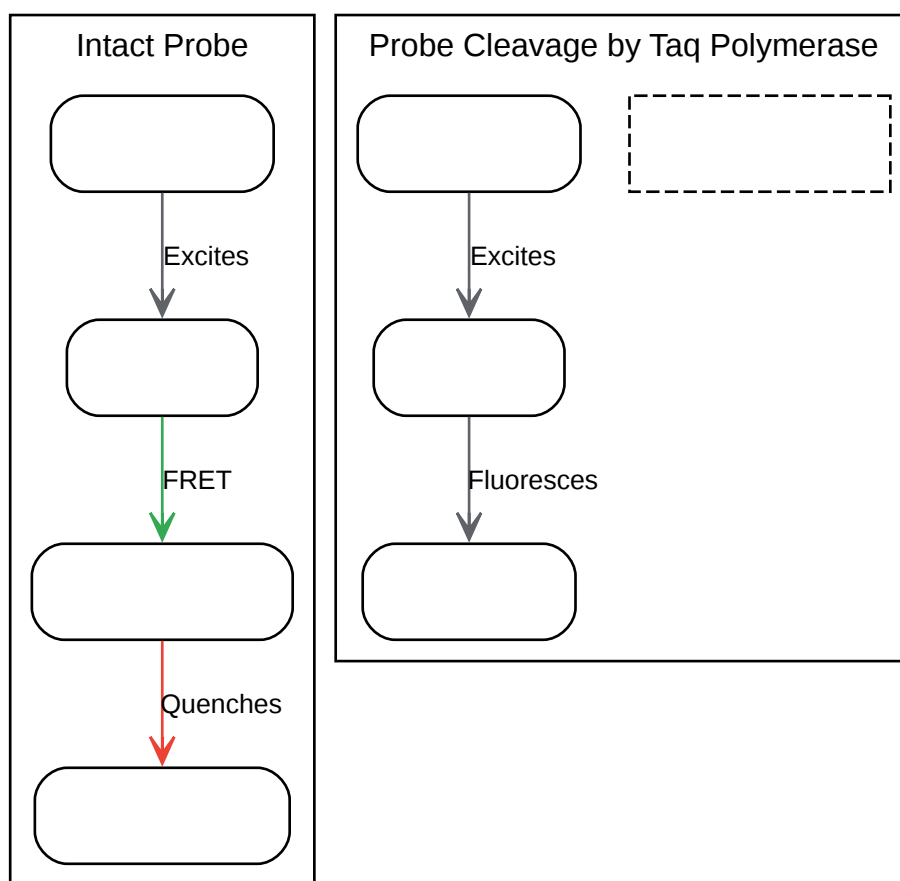


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Caption: General workflow for labeling a biomolecule with TAMRA-NHS ester.

FRET Signaling Pathway in a TaqMan Probe Assay

This diagram shows the principle of Fluorescence Resonance Energy Transfer (FRET) using a FAM-TAMRA pair in a TaqMan probe for real-time PCR.



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